11R,12S-EpETrE
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Overview
Description
(11R,12S)-EET is an 11,12-EET in which the epoxy moiety has 11R,12S-configuration. It has a role as a rat metabolite. It is a conjugate acid of an (11R,12S)-EET(1-). It is an enantiomer of an (11S,12R)-EET.
Scientific Research Applications
Overview
The specific applications of 11R,12S-EpETrE in scientific research appear to be limited based on the available literature. The relevant research primarily discusses broader scientific concepts and methodologies that may indirectly relate to the study of 11R,12S-EpETrE or similar compounds.
Related Research
Atomic Interferometry : Kasevich and Chu (1991) explore atomic interferometry using stimulated Raman transitions, a technique that could be applicable in the precise measurement and analysis of molecular structures, potentially including 11R,12S-EpETrE. (Kasevich & Chu, 1991)
Electron Paramagnetic Resonance in Dermatology : Płonka (2009) discusses the use of electron paramagnetic resonance in skin and hair research. This method could be relevant for studying the effects of various compounds, such as 11R,12S-EpETrE, on biological tissues. (Płonka, 2009)
Synthesis of Radio-labelled Compounds : Roslin et al. (2017) present a method for the synthesis of 11C-labelled ureas, which might be applicable in labeling and studying the behavior of molecules like 11R,12S-EpETrE in biological systems. (Roslin et al., 2017)
properties
CAS RN |
87173-81-7 |
---|---|
Product Name |
11R,12S-EpETrE |
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m0/s1 |
InChI Key |
DXOYQVHGIODESM-MFYAFOOZSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@H](O1)C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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